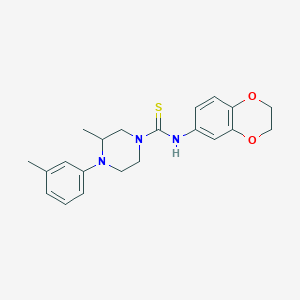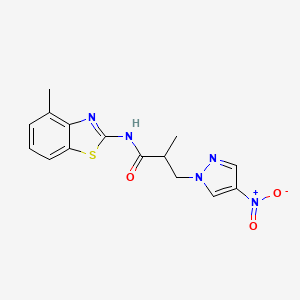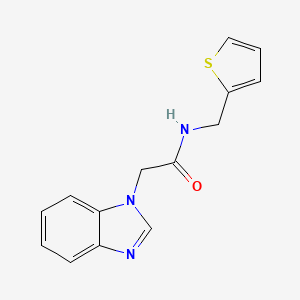![molecular formula C24H26N2O2S B4680154 3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)
3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide
説明
3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PTMA and is synthesized through a specific method that involves several steps. PTMA has shown promising results in various scientific studies, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
PTMA has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PTMA has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. PTMA has also been studied for its potential as an antifungal agent due to its ability to inhibit the growth of various fungal strains. In drug discovery, PTMA has been studied for its potential as a lead compound for the development of new drugs. In material science, PTMA has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
作用機序
PTMA acts by inhibiting tubulin polymerization, which is a critical process for cell division. PTMA binds to the colchicine-binding site on tubulin, preventing the formation of microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately cell death. PTMA has also been shown to inhibit the growth of various fungal strains by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
PTMA has been shown to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and cell death in cancer cells. PTMA has also been shown to inhibit the growth of various fungal strains, making it a potential antifungal agent. In addition, PTMA has been shown to have low toxicity in various in vitro and in vivo studies, making it a promising candidate for further research.
実験室実験の利点と制限
PTMA has several advantages for lab experiments, including its ability to inhibit tubulin polymerization, making it a useful tool for studying the cell cycle. PTMA also has low toxicity, making it a safe compound to work with in the laboratory. However, PTMA has several limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, PTMA has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on PTMA, including its potential applications as an anticancer and antifungal agent. Further studies are needed to determine the optimal dosage and administration of PTMA for these applications. In addition, further research is needed to determine the long-term effects of PTMA on cells and organisms. Finally, PTMA has potential applications in material science, and further research is needed to explore its potential in this field.
特性
IUPAC Name |
(E)-3-(4-pentoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-2-3-7-16-28-22-13-10-19(11-14-22)12-15-23(27)25-17-21-18-29-24(26-21)20-8-5-4-6-9-20/h4-6,8-15,18H,2-3,7,16-17H2,1H3,(H,25,27)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNLWWAMSQGVDD-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4680080.png)


![3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)
![1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)

![ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4680129.png)


![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680144.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4680160.png)

![3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4680169.png)